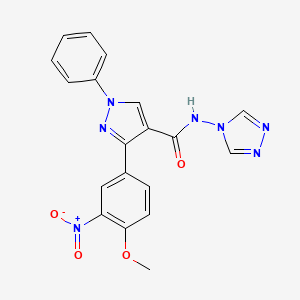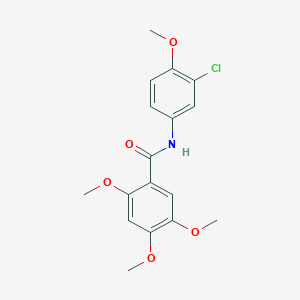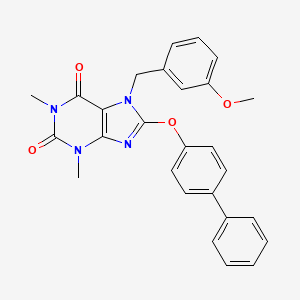![molecular formula C21H25ClN2O2 B3617107 1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B3617107.png)
1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. This compound has been studied extensively in recent years due to its unique chemical structure and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to interact with various receptors in the brain and other parts of the body, leading to changes in neurotransmitter levels and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine in lab experiments include its unique chemical structure, potential therapeutic properties, and ease of synthesis. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine. Some of these include:
1. Further studies on its potential therapeutic applications in various fields of medicine.
2. Investigation of its mechanism of action and potential side effects.
3. Development of new compounds based on its chemical structure for potential therapeutic use.
4. Exploration of its potential use in the treatment of cancer and other diseases.
5. Development of new synthesis methods for this compound and related compounds.
Conclusion:
This compound is a unique chemical compound that has shown promising results in scientific research for its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and potential side effects. However, this compound has the potential to be used in the treatment of various diseases and disorders, making it an important area of research in the field of medicine.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of anxiety, depression, and other psychiatric disorders. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-16(2)17-6-8-20(9-7-17)26-15-21(25)24-12-10-23(11-13-24)19-5-3-4-18(22)14-19/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVIFCXWGOPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3617026.png)
![2-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617038.png)
![5-[(2,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B3617050.png)
![1-(4-chlorobenzyl)-8-[(2-chlorobenzyl)oxy]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3617056.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B3617070.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3617079.png)
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617092.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3617106.png)


![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B3617123.png)
